

Application Notes and Protocols for Targeted Lipidomics of Diacylglycerols

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Compound of Interest

Compound Name: *1-Palmitoyl-2-linoleoyl-rac-glycerol-d5*

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Introduction

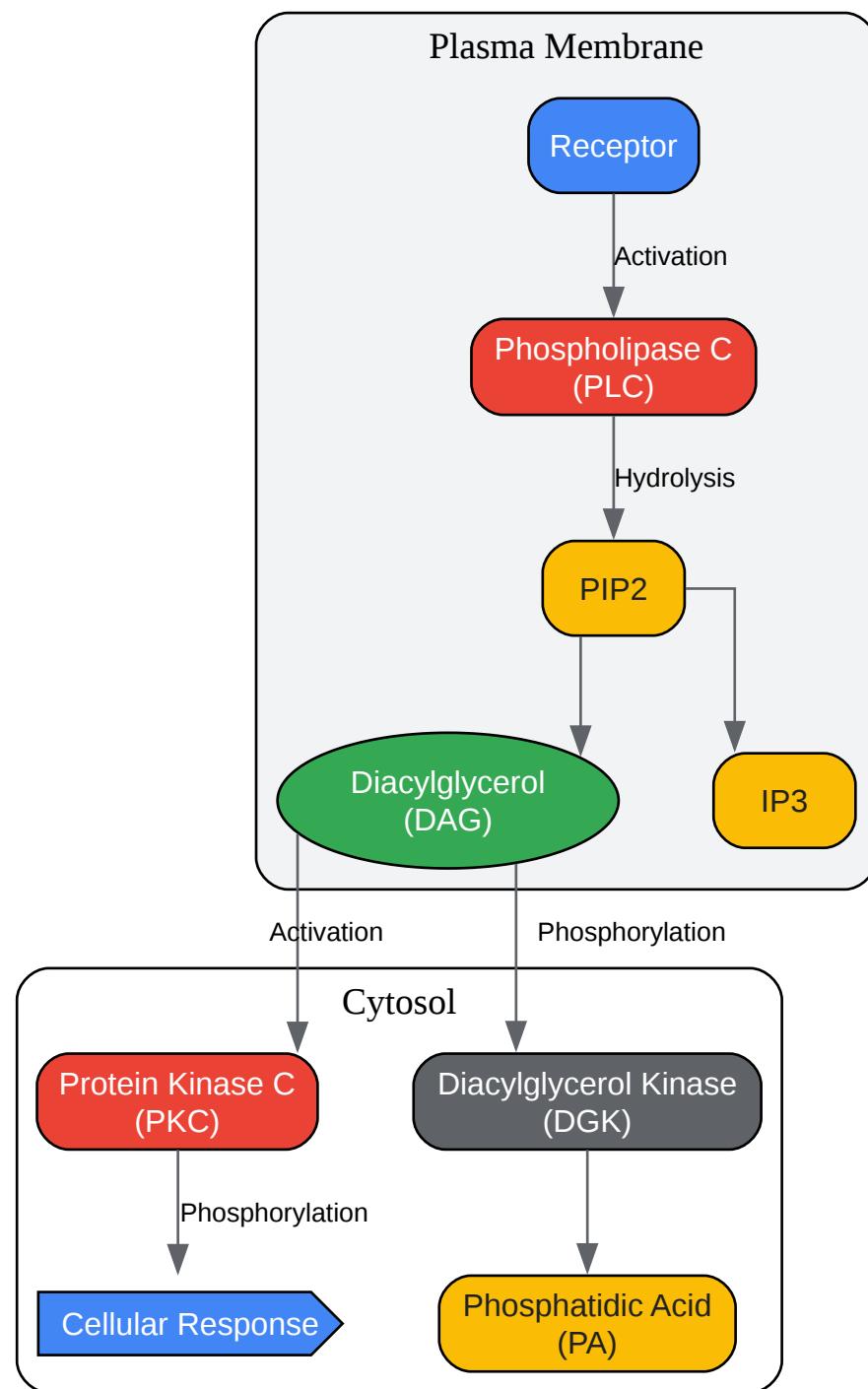
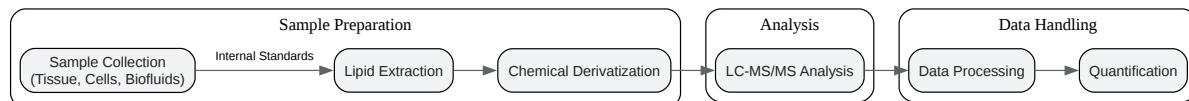
Diacylglycerols (DAGs) are crucial lipid molecules that function as key intermediates in cellular metabolism and as second messengers in a multitude of signaling pathways.^{[1][2][3][4][5]} Dysregulation of DAG levels has been implicated in various diseases, including cancer, diabetes, and cardiovascular disorders, making them a significant target for therapeutic intervention and biomarker discovery.^{[6][7][8]} This document provides a detailed workflow for the targeted lipidomics analysis of diacylglycerols, from sample preparation to data analysis, to enable researchers to accurately and reproducibly quantify DAG molecular species in biological samples.

The analysis of DAGs presents analytical challenges due to their low abundance, the presence of regioisomers (sn-1,2- and sn-1,3-diacylglycerols), and their poor ionization efficiency in mass spectrometry.^{[1][2][7]} The protocols outlined herein address these challenges through robust extraction techniques, chemical derivatization to enhance detection, and sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Experimental Workflow Overview

The targeted lipidomics workflow for diacylglycerols encompasses several key stages, from initial sample handling to final data interpretation. Each step is critical for achieving accurate

and reliable quantification of DAG species.



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